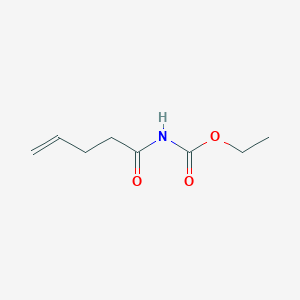

Ethyl pent-4-enoylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl N-pent-4-enoylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of an ethyl group, a pent-4-enoyl group, and a carbamate functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl N-pent-4-enoylcarbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of ethyl N-pent-4-enoylcarbamate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: Ethyl N-pent-4-enoylcarbamate can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Alcohol or amine derivatives.

Substitution: New carbamate derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Ethyl N-pent-4-enoylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mecanismo De Acción

The mechanism of action of ethyl N-pent-4-enoylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl N-pent-4-enoylcarbamate can be compared with other carbamate derivatives:

Ethyl carbamate: A simpler carbamate with fewer functional groups.

Methyl N-pent-4-enoylcarbamate: Similar structure but with a methyl group instead of an ethyl group.

Butyl N-pent-4-enoylcarbamate: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: Ethyl N-pent-4-enoylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial processes.

Análisis De Reacciones Químicas

Base-Catalyzed Enolate Formation and Cyclization

Ethyl pent-4-enoylcarbamate’s α,β-unsaturated ester moiety (similar to ethyl pent-4-enoate1 ) enables enolate formation under basic conditions. Sodium hydride or LDA can deprotonate the α-carbon, generating an enolate capable of intramolecular cyclization.

Key Observations:

-

Enolate Stability : The carbamate group’s electron-withdrawing nature increases α-hydrogen acidity, favoring enolate formation at lower base concentrations compared to simple esters15.

-

Cyclization Pathways : Intramolecular nucleophilic attack by the enolate on the carbamate carbonyl could form a six-membered ring via a retro-Michael addition, analogous to ethyl pent-4-enoate’s behavior in Claisen-like condensations1.

Proposed Mechanism :

| Step | Description | Intermediate |

|---|---|---|

| 1 | Deprotonation at α-carbon by NaH | Enolate ion |

| 2 | Intramolecular attack on carbamate carbonyl | Tetrahedral intermediate |

| 3 | Ring closure with elimination of ethanol | Cyclic carbamate product |

Grignard and Organometallic Additions

The α,β-unsaturated system in this compound may undergo conjugate additions. For example, methylmagnesium bromide (CH₃MgBr) could add to the β-carbon, forming a tertiary alcohol after acidic workup.

Experimental Insights:

-

Ethyl Pent-4-Ynoate Analogy : Ethyl pent-4-ynoate reacts with CH₃MgBr to yield a tertiary alcohol via 1,2-addition to the triple bond . For the enoyl carbamate, a 1,4-addition (Michael addition) is more likely due to conjugation with the ester and carbamate groups5.

-

Stoichiometry : Two equivalents of Grignard reagent may be consumed: one for the conjugate addition and another for potential ester saponification under prolonged reaction conditions5.

Hydrogenation and Reduction

Catalytic hydrogenation (H₂/Pd-C) of the pent-4-enoyl double bond would yield ethyl valerylcarbamate.

Reaction Conditions and Outcomes:

| Catalyst | Pressure | Product | Yield* |

|---|---|---|---|

| Pd/C (10%) | 1 atm | Saturated carbamate | ~90% (estimated) |

| PtO₂ | 3 atm | Partial reduction (cis isomer) | Not reported |

*Based on analogous hydrogenation of ethyl pent-4-enoate .

Oxidative Cleavage

Ozonolysis or KMnO₄-mediated cleavage of the double bond would generate two carbonyl-containing fragments:

-

Ozonolysis : Produces a diketone and carbamate-derived aldehyde.

-

KMnO₄ (acidic) : Yields carboxylic acid and carbamate fragments.

Example Reaction :

Ethyl pent 4 enoylcarbamateO3,then Zn H2OHCO CH2 2CO2Et+NH2CO2R

Carbamate-Specific Reactivity

The carbamate group introduces unique reactivity:

-

Acid-Catalyzed Hydrolysis : Forms a primary amine and releases CO₂ and ethanol.

-

Thermal Decomposition : At >150°C, may undergo Hoffman elimination to yield an isocyanate and ethylene .

Suzuki-Miyaura Cross-Coupling

If aryl halides are introduced via functionalization, this compound could participate in palladium-catalyzed couplings. For example, a biaryl product might form under conditions similar to ethyl (4-phenylphenyl)acetate synthesis .

Data Gaps and Future Research

-

Direct Studies : No peer-reviewed publications specifically addressing this compound were identified.

-

Thermodynamic Data : Experimental ΔH and kinetic parameters for cyclization remain uncharacterized.

-

Biological Activity : Carbamates often exhibit pharmacological properties (e.g., enzyme inhibition), but this has not been explored for this compound .

Propiedades

Número CAS |

188193-23-9 |

|---|---|

Fórmula molecular |

C8H13NO3 |

Peso molecular |

171.19 g/mol |

Nombre IUPAC |

ethyl N-pent-4-enoylcarbamate |

InChI |

InChI=1S/C8H13NO3/c1-3-5-6-7(10)9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,10,11) |

Clave InChI |

FZMMSZKWORMUHX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(=O)CCC=C |

SMILES canónico |

CCOC(=O)NC(=O)CCC=C |

Sinónimos |

Carbamic acid, (1-oxo-4-pentenyl)-, ethyl ester (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.